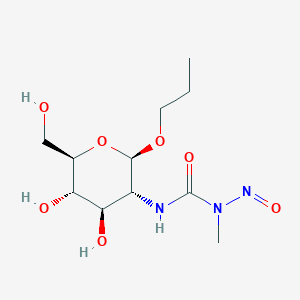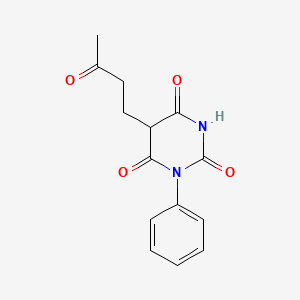
Barbituric acid, 5-(3-oxobutyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Oxobutyl)-1-phenylbarbituric acid: is a barbiturate derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The addition of the 3-oxobutyl group to the barbituric acid core enhances its chemical reactivity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-oxobutyl)-1-phenylbarbituric acid typically involves the condensation of 1-phenylbarbituric acid with an appropriate 3-oxobutyl precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acetic anhydride, sodium hydroxide, and hydrochloric acid.
Industrial Production Methods: Industrial production of 5-(3-oxobutyl)-1-phenylbarbituric acid may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions: 5-(3-Oxobutyl)-1-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In chemistry, 5-(3-oxobutyl)-1-phenylbarbituric acid is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a model compound for understanding the interactions of barbiturates with biological targets.
Medicine: While not commonly used as a drug itself, 5-(3-oxobutyl)-1-phenylbarbituric acid can be used in medicinal chemistry research to develop new barbiturate derivatives with improved pharmacological properties.
Industry: In industry, the compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 5-(3-oxobutyl)-1-phenylbarbituric acid involves its interaction with central nervous system receptors, similar to other barbiturates. It likely acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative or anesthetic effect.
類似化合物との比較
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used for its hypnotic effects.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness: 5-(3-Oxobutyl)-1-phenylbarbituric acid is unique due to the presence of the 3-oxobutyl group, which enhances its chemical reactivity and potential for diverse applications. This structural modification distinguishes it from other barbiturates and may confer unique pharmacological properties.
特性
CAS番号 |
20942-22-7 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
5-(3-oxobutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,18,20) |
InChIキー |
WTMIEMJOWOUDNF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


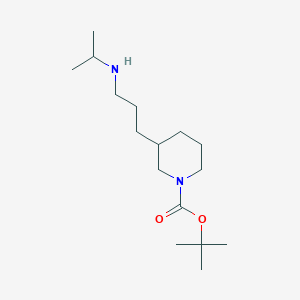

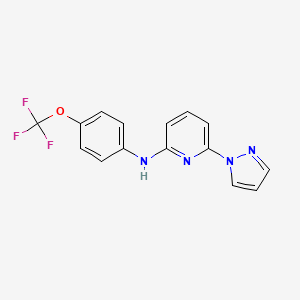
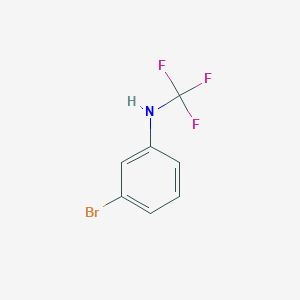
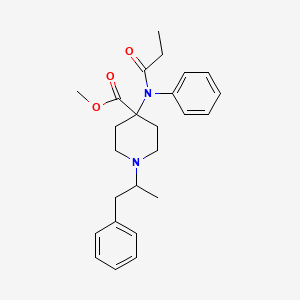
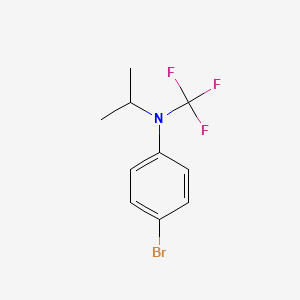


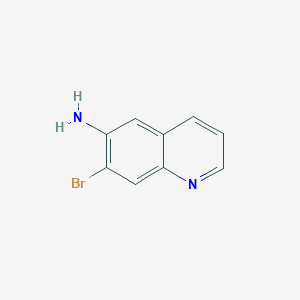
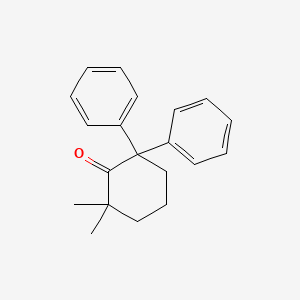
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
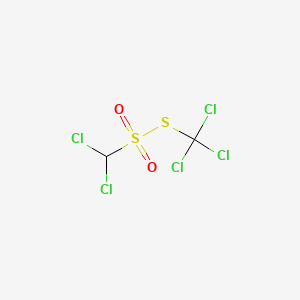
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
